molecular formula C23H43NO4 B13421535 cis-9-Hexadecenoylcarnitine Inner Salt CAS No. 329321-94-0

cis-9-Hexadecenoylcarnitine Inner Salt

Numéro de catalogue: B13421535
Numéro CAS: 329321-94-0
Poids moléculaire: 397.6 g/mol
Clé InChI: JFAGPSOZZSTLRF-KUFMOJEASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

cis-9-Hexadecenoylcarnitine Inner Salt (CAS: 329321-94-0) is a carnitine-conjugated fatty acid derivative with a 16-carbon acyl chain containing a cis double bond at the 9th position. It is primarily used in medical and pharmaceutical research, particularly in studies related to lipid metabolism, mitochondrial β-oxidation, and metabolic disorders . The compound is supplied as an inner salt, which enhances its stability and solubility in aqueous environments.

Propriétés

Numéro CAS

329321-94-0

Formule moléculaire

C23H43NO4

Poids moléculaire

397.6 g/mol

Nom IUPAC

(3R)-3-[(Z)-hexadec-9-enoyl]oxy-4-(trimethylazaniumyl)butanoate

InChI

InChI=1S/C23H43NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4/h10-11,21H,5-9,12-20H2,1-4H3/b11-10-/t21-/m1/s1

Clé InChI

JFAGPSOZZSTLRF-KUFMOJEASA-N

SMILES isomérique

CCCCCC/C=C\CCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C

SMILES canonique

CCCCCCC=CCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Description physique

Solid

Origine du produit

United States

Méthodes De Préparation

Synthesis of cis-9-Hexadecenoyl Chloride

  • Starting Material : cis-9-Hexadecenoic acid (palmitoleic acid)
  • Reagent : Thionyl chloride (SOCl₂)
  • Procedure :
    • Add cis-9-hexadecenoic acid to excess thionyl chloride.
    • Heat the reaction mixture at 60–80 °C for approximately 1.5 to 2 hours.
    • Distill the mixture to remove volatile by-products (SO₂ and HCl).
    • Collect the acid chloride product under inert atmosphere to avoid hydrolysis.
  • Yield : Typically around 85–90% based on similar acid chloride syntheses.

Preparation of L-Carnitine Perchlorate Salt

  • Purpose : Enhance solubility of L-carnitine in organic solvents (e.g., acetonitrile).
  • Procedure :
    • Dissolve L-carnitine hydrochloride in acetonitrile.
    • Add silver perchlorate (AgClO₄) to precipitate silver chloride and generate carnitine perchlorate in solution.
    • Stir at room temperature for 1 hour.
    • Decant the supernatant containing carnitine perchlorate for further reaction.

O-Acylation Reaction (Formation of cis-9-Hexadecenoylcarnitine)

  • Reactants : cis-9-Hexadecenoyl chloride and carnitine perchlorate solution.
  • Conditions :
    • Mix the acid chloride with the carnitine perchlorate solution.
    • Stir the reaction at 40 °C for 20–24 hours.
  • Workup :
    • Centrifuge the mixture at 4 °C to remove precipitates.
    • Adjust pH to acidic range (pH 3–4) with 5 M NaOH.
    • Remove acetonitrile solvent by evaporation.
    • Wash the residue multiple times with diethyl ether to remove unreacted acid and impurities.
  • Yield : Approximately 80–85% of crude product.

Purification and Standardization

Solid Phase Extraction (SPE)

  • Dissolve crude product in a mixture of acetonitrile/water/formic acid (typical ratio 90:10:1).
  • Apply to an Oasis MCX SPE column.
  • Wash with the same solvent mixture to remove impurities.
  • Elute the acylcarnitine with acetonitrile/water/formic acid/pyridine mixture.
  • Evaporate eluates to dryness to remove residual solvents and unreacted acids.

Preparative High-Performance Liquid Chromatography (HPLC)

  • Reconstitute dried SPE eluate in 50% methanol.
  • Inject onto a preparative C18 HPLC column.
  • Use gradient elution with water and acetonitrile containing 0.1% formic acid.
  • Collect fractions containing pure cis-9-Hexadecenoylcarnitine.
  • Pool and evaporate to obtain purified product suitable for analytical standards.

Analytical Characterization

  • Mass Spectrometry : Confirm molecular weight and fragmentation pattern consistent with cis-9-Hexadecenoylcarnitine.
  • Nuclear Magnetic Resonance (NMR) : Verify the cis configuration of the double bond and ester linkage.
  • UV-Vis Spectroscopy : Used for concentration determination via reaction with DTNB (Ellman’s reagent) for carnitine quantification.
  • Chromatography : LC-MS/MS methods are employed for purity assessment and quantification in metabolomics studies.

Summary Table of Preparation Steps

Step Reagents/Conditions Purpose Yield (%) Notes
1. Acid chloride synthesis cis-9-Hexadecenoic acid + SOCl₂, 60–80 °C, 2 hrs Convert acid to reactive acid chloride ~89% Distillation to remove SO₂, HCl
2. Carnitine perchlorate prep L-carnitine HCl + AgClO₄, RT, 1 hr Solubilize carnitine in organic solvent Silver chloride precipitates out
3. O-acylation Acid chloride + carnitine perchlorate, 40 °C, 24 hrs Form cis-9-Hexadecenoylcarnitine ~82% pH adjustment and ether washes required
4. SPE purification Acetonitrile/water/formic acid mixtures Remove unreacted acids and impurities Oasis MCX column
5. Preparative HPLC C18 column, gradient elution Purify final product Analytical grade purity

Research Findings and Applications

  • The chemical synthesis route via acid chloride and O-acylation is widely accepted for generating long-chain unsaturated acylcarnitines, including cis-9-Hexadecenoylcarnitine.
  • This method provides high yield and purity suitable for use as reference standards in metabolomic and clinical studies.
  • The purified compound is critical for investigating metabolic disorders such as glutaric aciduria II and insulin resistance, where altered levels of long-chain acylcarnitines serve as biomarkers.
  • Mass spectrometry-based metabolomics workflows rely on such standards for accurate quantification and validation of biological samples.

Analyse Des Réactions Chimiques

Types of Reactions: : cis-9-Hexadecenoylcarnitine Inner Salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Applications De Recherche Scientifique

cis-9-Hexadecenoylcarnitine Inner Salt has several scientific research applications:

    Chemistry: Used as a reference material in chromatographic studies.

    Biology: Used to study metabolic pathways involving L-carnitine.

    Medicine: Used in the diagnosis of metabolic disorders.

    Industry: Used in the production of diagnostic kits.

Mécanisme D'action

The mechanism of action of cis-9-Hexadecenoylcarnitine Inner Salt involves its role in the transport of fatty acids into the mitochondria. It binds to fatty acids and facilitates their entry into the mitochondrial matrix, where they undergo β-oxidation to produce energy. The molecular targets include carnitine acyltransferases and mitochondrial membrane transporters .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison of Carnitine Derivatives

Compound Name CAS Number Acyl Chain Length Double Bond Position/Geometry Functional Groups Key Applications References
This compound 329321-94-0 C16 cis-9 Inner salt Medical research, lipid metabolism
C14:1 L-carnitine (HCl salt) Not provided C14 cis-9 HCl salt Mitochondrial studies, metabolic assays
trans-2-Octenoyl-L-carnitine Not provided C8 trans-2 Free acid β-oxidation pathway analysis
Linoleoyl Carnitine Not provided C18 cis-9, cis-12 Inner salt Polyunsaturated fatty acid metabolism
3-Hydroxyoleylcarnitine Not provided C18 cis-9 (oleate) 3-hydroxy group Inborn errors of metabolism studies

Key Differences and Implications

Acyl Chain Length and Saturation: cis-9-Hexadecenoylcarnitine (C16:1 cis-9) has a longer acyl chain than trans-2-Octenoyl-L-carnitine (C8:1 trans-2), making it more relevant for studies on long-chain fatty acid metabolism. Shorter chains (e.g., C8) are oxidized more rapidly in mitochondria . Linoleoyl Carnitine (C18:2 cis-9,12) contains two double bonds, increasing membrane fluidity and altering interaction with enzymes like carnitine palmitoyltransferase (CPT1/2) compared to monounsaturated derivatives .

Functional Groups: The inner salt form of cis-9-Hexadecenoylcarnitine improves solubility, whereas HCl salts (e.g., C14:1 L-carnitine) may require pH adjustments for experimental use . 3-Hydroxyoleylcarnitine includes a hydroxyl group at the β-carbon, mimicking intermediates in β-oxidation. This makes it valuable for diagnosing disorders like medium-chain acyl-CoA dehydrogenase (MCAD) deficiency .

Double Bond Geometry: The cis-9 configuration in cis-9-Hexadecenoylcarnitine contrasts with the trans-2 geometry in trans-2-Octenoyl-L-carnitine. Trans bonds are less common in natural fatty acids and may impede enzymatic processing .

Q & A

Q. What is the metabolic role of cis-9-Hexadecenoylcarnitine Inner Salt in mitochondrial β-oxidation, and how is it quantified in biological samples?

Methodological Answer: cis-9-Hexadecenoylcarnitine is a medium-chain acylcarnitine involved in transporting fatty acids into mitochondria for β-oxidation. To quantify it, researchers typically use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic internal standards (e.g., deuterated analogs). Calibration curves should cover physiologically relevant concentrations (nM–μM range), and sample preparation must include protein precipitation and solid-phase extraction to minimize matrix effects .

Q. What are the standard protocols for synthesizing this compound, and how is stereochemical purity validated?

Methodological Answer: Synthesis involves esterification of cis-9-hexadecenoic acid with L-carnitine under controlled pH and temperature. Stereochemical purity is validated using nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H-NMR for olefinic proton coupling constants) and chiral chromatography. For example, a Chiralpak® AD-H column with hexane/isopropanol mobile phase can resolve enantiomeric impurities .

Q. How does cis-9-Hexadecenoylcarnitine interact with carnitine palmitoyltransferase (CPT) enzymes, and what assays are used to study this interaction?

Methodological Answer: CPT-I and CPT-II catalyze the transfer of acyl groups between carnitine and CoA. Radiolabeled 14^{14}C-carnitine or fluorescent probes (e.g., NBD-labeled acyl-CoA) are used in enzyme kinetics assays. Michaelis-Menten parameters (KmK_m, VmaxV_{max}) should be measured under varying substrate concentrations and pH conditions to assess binding affinity .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the association between cis-9-Hexadecenoylcarnitine and insulin resistance in different patient cohorts?

Methodological Answer: Contradictions may arise from cohort heterogeneity (e.g., age, BMI, comorbidities) or analytical variability. To address this:

  • Perform stratified analysis by metabolic subgroups.
  • Use multivariate regression models adjusting for confounding factors (e.g., fasting glucose, lipid profiles).
  • Validate findings in independent cohorts with harmonized LC-MS/MS protocols .

Q. What experimental strategies optimize the detection of cis-9-Hexadecenoylcarnitine in low-abundance biological fluids (e.g., cerebrospinal fluid)?

Methodological Answer: For low-concentration samples:

  • Employ microextraction by packed sorbent (MEPS) or droplet-based microfluidics to preconcentrate analytes.
  • Use high-resolution mass spectrometry (HRMS) in parallel reaction monitoring (PRM) mode for enhanced specificity.
  • Spike synthetic analogs to correct for ion suppression and validate recovery rates .

Q. How do diastereomeric impurities in cis-9-Hexadecenoylcarnitine affect its biological activity, and how can they be mitigated during synthesis?

Methodological Answer: Diastereomers (e.g., trans-isomers) can alter substrate binding to CPT enzymes. Mitigation strategies include:

  • Using enantiomerically pure starting materials (e.g., L-carnitine with ≥99% ee).
  • Monitoring reaction progress via real-time FTIR to detect byproducts.
  • Purifying the final product using preparative HPLC with a polar-embedded stationary phase .

Q. What computational models predict the membrane permeability of cis-9-Hexadecenoylcarnitine, and how are these validated experimentally?

Methodological Answer: Molecular dynamics (MD) simulations with lipid bilayer models (e.g., POPC membranes) can predict permeability coefficients. Experimentally, use parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell monolayers. Compare computational and experimental logPP values to refine force field parameters .

Q. How can multi-omics approaches (e.g., metabolomics, proteomics) elucidate the role of cis-9-Hexadecenoylcarnitine in metabolic disorders?

Methodological Answer: Integrate LC-MS/MS-based metabolomics (for acylcarnitine profiling) with quantitative proteomics (e.g., TMT labeling) to identify co-regulated pathways (e.g., fatty acid oxidation, oxidative stress). Use pathway enrichment tools (e.g., MetaboAnalyst, STRING) and validate key nodes via CRISPR/Cas9 knockout models .

Data Reporting and Validation

Q. What are the minimum reporting standards for studies involving cis-9-Hexadecenoylcarnitine to ensure reproducibility?

Methodological Answer: Follow the FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Report CAS number (if available), IUPAC name, and SMILES notation.
  • Disclose LC-MS/MS parameters (e.g., column type, ionization mode).
  • Share raw data in public repositories (e.g., MetaboLights) with metadata aligned to MIAMET guidelines .

Q. How should researchers address batch-to-batch variability in commercial cis-9-Hexadecenoylcarnitine standards?

Methodological Answer:

  • Request certificates of analysis (CoA) for each lot, verifying purity (≥95%) via HPLC-UV/ELSD.
  • Perform in-house validation using orthogonal methods (e.g., 13^13C-NMR for structural confirmation).
  • Normalize data to internal standards to correct for inter-batch variability .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.